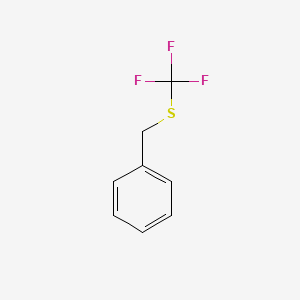

Benzyl trifluoromethyl sulfide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

trifluoromethylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c9-8(10,11)12-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYBCTGEJCWZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396356 | |

| Record name | BENZYL TRIFLUOROMETHYL SULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-60-0 | |

| Record name | BENZYL TRIFLUOROMETHYL SULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl Trifluoromethyl Sulfide

Direct Benzylic C(sp³)–H Trifluoromethylthiolation

The direct conversion of a benzylic C(sp³)–H bond to a C–SCF3 bond represents a highly atom-economical and efficient strategy for the synthesis of benzyl (B1604629) trifluoromethyl sulfides. This approach circumvents the need for pre-functionalized starting materials, such as benzyl halides or alcohols. prepchem.comgoogle.com Methodologies in this area are broadly categorized into transition-metal-catalyzed and photoredox-catalyzed systems.

Transition-Metal-Catalyzed Oxidative C–H Activation

Transition-metal catalysis provides a powerful tool for the activation of otherwise inert C–H bonds. Copper and manganese complexes have emerged as effective catalysts for the trifluoromethylthiolation of benzylic positions.

Copper-Catalyzed Approaches (e.g., with AgSCF3)

Pioneering work in this area demonstrated that a copper catalyst, in conjunction with silver trifluoromethanethiolate (AgSCF3) as the trifluoromethylthiolating agent, can effectively functionalize benzylic C–H bonds. nih.govacs.org This method operates via a nondirected oxidative C–H activation pathway. nih.gov The reaction typically employs an oxidant to facilitate the catalytic cycle. acs.orgcas.cn

A key challenge in early iterations of this method was the need for a large excess of the arene substrate, which limited its practicality, particularly for complex molecules. However, it laid the groundwork for the direct construction of C(sp³)–SCF3 bonds. cas.cn The combination of AgSCF3 with potassium chloride (KCl) has been shown to generate an active trifluoromethylthio source. acs.org The proposed mechanism involves the oxidation of Cu(I) to a higher oxidation state, which then facilitates the abstraction of a hydrogen atom from the benzylic position to form a benzylic radical. cas.cn This radical then combines with the trifluoromethylthio moiety to yield the final product.

Table 1: Copper-Catalyzed Benzylic C–H Trifluoromethylthiolation Data sourced from multiple studies.

| Substrate | Catalyst | SCF3 Source | Oxidant | Yield (%) | Reference |

| Toluene (B28343) | Cu(I) salt | AgSCF3 | t-BuOOBz(3-CF3) | Moderate to Excellent | acs.org |

| Toluene Analogs | Cu(I) salt | AgSCF3/KCl | t-BuOOBz(3-CF3) | Moderate to Excellent | acs.org |

| Alkyl Arenes | Copper catalyst | AgSCF3 | Various | --- | nih.govacs.org |

Manganese-Catalyzed Systems

Manganese-catalyzed systems have also been explored for the functionalization of benzylic C–H bonds. nih.gov While much of the research has focused on fluorination, the principles of oxidative C–H activation are applicable to other transformations. nih.govnih.gov These systems typically involve a high-valent manganese-oxo species that can abstract a hydrogen atom from the benzylic position, initiating the functionalization process. nih.gov The development of manganese-catalyzed trifluoromethylthiolation of benzylic C-H bonds is an area of ongoing research.

Photoredox-Catalyzed Strategies

Photoredox catalysis has emerged as a mild and powerful platform for the generation of radical intermediates, enabling a wide range of chemical transformations, including C–H functionalization.

Organophotoredox Catalysis (e.g., with 4CzIPN, Phth-SCF3)

A metal-free, site-selective organophotoredox-catalyzed method offers a significant advancement in the trifluoromethylthiolation of benzylic C–H bonds. researchgate.net This strategy often employs an organic photocatalyst, such as 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), and an electrophilic trifluoromethylthiolating reagent like N-(trifluoromethylthio)phthalimide (Phth-SCF3). unina.it

The reaction is initiated by the photoexcitation of the photocatalyst, which then promotes the formation of a benzylic radical. A key feature of this approach is its precise regioselectivity, which arises from an inner-sphere benzylic radical initiation mechanism, avoiding the need for external oxidants or hydrogen atom abstractors. researchgate.net This method has proven effective for a wide variety of alkyl arenes and heteroarenes and is even applicable to the late-stage functionalization of complex molecules and drugs. researchgate.net The operational simplicity and the use of a slight excess of the trifluoromethylthiolating reagent enhance its synthetic utility.

Table 2: Organophotoredox-Catalyzed Benzylic C–H Trifluoromethylthiolation Data based on a study by Zhu, C. et al. (2019).

| Substrate | Photocatalyst | SCF3 Source | Base | Yield (%) |

| 2-Isopentylbenzo[b]thiophene | 4CzIPN | Phth-SCF3 | K2CO3 | 81 |

| Various Alkyl Arenes | 4CzIPN | Phth-SCF3 | K2CO3 | Good to Excellent |

| Drug Derivatives | 4CzIPN | Phth-SCF3 | K2CO3 | Variable |

Polyoxometalate (e.g., Sodium Decatungstate) Catalysis

Polyoxometalates, such as sodium decatungstate (NaDT), serve as highly effective photocatalysts for C–H functionalization reactions. researchgate.net NaDT, upon photoactivation, is capable of abstracting a benzylic hydrogen atom via a radical process to initiate trifluoromethylthiolation. researchgate.netresearchgate.net This method is characterized by its mild reaction conditions and good functional group tolerance. researchgate.net

Ruthenium-Mediated Processes (e.g., [Ru(bpy)3]Cl2)

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide array of chemical transformations under mild conditions. researchgate.netresearchgate.netscispace.com The ruthenium complex, tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)3]Cl2), is a well-known photocatalyst that absorbs visible light to reach an excited state, [Ru(bpy)3]2+*, which can engage in single-electron transfer (SET) processes. researchgate.netnih.gov This reactivity has been harnessed for the formation of carbon-sulfur bonds, although specific examples detailing the direct synthesis of benzyl trifluoromethyl sulfide (B99878) are often part of broader studies on trifluoromethylthiolation.

The general mechanism for a photoredox-catalyzed trifluoromethylthiolation often involves either an oxidative or a reductive quenching cycle. nih.gov In a plausible reductive quenching pathway for the synthesis of benzyl trifluoromethyl sulfide from a benzyl halide (e.g., benzyl bromide), the excited photocatalyst *[Ru(bpy)3]2+ is first reduced by a sacrificial electron donor, such as a tertiary amine, to the highly reducing [Ru(bpy)3]+ species. nih.govmdpi.com This Ru(I) complex can then transfer an electron to a trifluoromethylthiolating agent, generating a trifluoromethylthio radical (•SCF3) or anion (SCF3-). Alternatively, in an oxidative quenching cycle, the excited photocatalyst directly reacts with the trifluoromethylthiolating agent. cas.cn The generated trifluoromethylthio species can then react with the benzyl substrate.

Tanaka and co-workers reported the reduction of benzyl bromide using [Ru(bpy)3]2+ as a photocatalyst in 1984, demonstrating the feasibility of activating benzylic substrates under these conditions. nih.gov While not a direct trifluoromethylthiolation, this work establishes the foundation for the reaction of benzyl derivatives in ruthenium-based photoredox systems. The trifluoromethylthio radical, once generated, can undergo radical substitution with a suitable benzyl precursor to form the desired this compound. The success of these reactions is often dependent on the careful selection of the trifluoromethylthiolating agent, solvent, and additives. mdpi.comcas.cn

Alternative Synthetic Routes to Benzyl Trifluoromethyl Sulfides

Beyond ruthenium-catalyzed methods, several other synthetic strategies have been developed for the preparation of benzyl trifluoromethyl sulfides. These alternative routes often utilize different precursors and reaction mechanisms, offering a range of options for chemists.

Reactions Involving Benzyl Thiocyanate (B1210189) Precursors

Benzyl thiocyanates are versatile precursors for the synthesis of benzyl trifluoromethyl sulfides due to the reactivity of the thiocyanate group.

A direct method for the synthesis of this compound involves the reaction of benzyl thiocyanate with a trifluoromethyl source in the presence of zinc metal. google.comgoogle.com In this process, trifluoromethyl bromide (CF3Br) is brought into contact with benzyl thiocyanate and zinc powder in a suitable solvent. google.com The reaction is typically exothermic and is carried out in a polar aprotic solvent, with pyridine (B92270) being an effective choice. google.comgoogle.com The zinc likely facilitates the formation of a trifluoromethylating intermediate, which then reacts with the benzyl thiocyanate to displace the cyanide group and form the C–SCF3 bond. This method provides a direct route from readily available benzyl thiocyanates to the target compound. google.com

| Precursor | Reagents | Solvent | Yield (%) | Ref. |

| Benzyl thiocyanate | CF3Br, Zn | Pyridine | 22 | google.com |

The reaction of organometallic reagents, such as Grignard reagents, with thiocyanates is a known method for the formation of sulfides. beilstein-journals.orgd-nb.info However, this approach has significant limitations when applied to the synthesis of this compound. The primary challenge lies in the nature of the required trifluoromethyl Grignard reagent (CF3MgX). google.com These reagents are generally not commercially available and are known to be highly unstable, making their preparation and use on a laboratory scale difficult and often impractical. google.com While other perfluoroalkylated Grignard reagents can react with benzyl thiocyanate, the specific application for the trifluoromethyl group is not feasible through this route due to the inaccessibility of the necessary reagent. google.comacademie-sciences.fr

Zinc-Mediated Trifluoromethylation of Benzyl Thiocyanates

Dehydroxylative Trifluoromethylthiolation of Benzylic Alcohols

A more recent and powerful strategy for synthesizing benzyl trifluoromethyl sulfides involves the direct replacement of the hydroxyl group of a benzylic alcohol with a trifluoromethylthio group. rsc.orgresearchgate.net This dehydroxylative functionalization avoids the need to first convert the alcohol into a more reactive leaving group, such as a halide.

One approach, developed by Rueping and co-workers, utilizes copper(I) trifluoromethanethiolate (CuSCF3) as the trifluoromethylthiolating agent in the presence of a Lewis acid, such as boron trifluoride etherate (BF3·Et2O). rsc.org This reaction proceeds rapidly, often within 30 minutes, and is applicable to a range of benzylic alcohols. rsc.org Another effective system employs a combination of triphenylphosphine (B44618) (Ph3P) and 1,2-diiodoethane (B146647) (ICH2CH2I) to activate the alcohol, which then reacts with silver trifluoromethanethiolate (AgSCF3). researchgate.net This method demonstrates broad substrate scope and tolerance for various functional groups. researchgate.net

| Benzylic Alcohol Substrate | Reagent System | Solvent | Yield (%) | Ref. |

| Benzyl alcohol | AgSCF3, Ph3P/ICH2CH2I | N/A | 95 | researchgate.net |

| 4-Methoxybenzyl alcohol | AgSCF3, Ph3P/ICH2CH2I | N/A | 92 | researchgate.net |

| 4-Nitrobenzyl alcohol | AgSCF3, Ph3P/ICH2CH2I | N/A | 78 | researchgate.net |

| 4-Cyanobenzyl alcohol | AgSCF3, Ph3P/ICH2CH2I | N/A | 85 | researchgate.net |

| 1-Phenylethan-1-ol | AgSCF3, Ph3P/ICH2CH2I | N/A | 61 | researchgate.net |

Aryne Insertion Reactions for Substituted Benzyl Trifluoromethyl Sulfides

Arynes are highly reactive intermediates that can undergo insertion reactions into σ-bonds, providing a pathway to difunctionalized aromatic compounds. This strategy has been applied to the synthesis of ortho-substituted aryl trifluoromethyl sulfides. nih.govresearchgate.netthieme-connect.com In a typical reaction, an aryne, generated in situ from a suitable precursor like an o-(trimethylsilyl)aryl triflate, reacts with a trifluoromethylthiolating agent.

A one-pot trifluoromethylthiolation-iodination of arynes has been described using trifluoromethylthiosilver (AgSCF3) as the trifluoromethylthio source. nih.govamazonaws.com The aryne inserts into the Ag–S bond, forming an o-SCF3-substituted arylsilver intermediate. This intermediate can then be trapped by an electrophile, such as 1-iodophenylacetylene, to yield an o-iodophenyl trifluoromethyl sulfide. nih.gov While this method does not produce unsubstituted this compound, it is a valuable tool for accessing substituted derivatives, which are important building blocks in their own right. nih.govnih.gov

| Aryne Precursor | Reagents | Product Type | Ref. |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | AgSCF3, 1-Iodophenylacetylene | o-Iodophenyl trifluoromethyl sulfide | nih.gov |

Multi-Component Reactions (e.g., 1,3-Dipolar Cycloaddition for Isoxazolidines)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. The 1,3-dipolar cycloaddition is a powerful class of reactions often employed in an MCR format to construct five-membered heterocyclic rings like isoxazolidines. wikipedia.org This reaction typically involves a 1,3-dipole (such as a nitrone) and a dipolarophile (such as an alkene).

While the user's query specifically requests information on the use of this compound in this context, scientific literature does not describe its participation as a dipolarophile or as a precursor to the 1,3-dipole for the synthesis of isoxazolidines. The stability of the benzyl-sulfur bond does not lend itself to the typical activation methods required for such cycloadditions.

Instead, the synthesis of isoxazolidines containing a trifluoromethyl sulfide (SCF3) group is achieved using different, more reactive building blocks.

Alternative Building Block: Trifluoromethyl Vinyl Sulfide

A key strategy for synthesizing SCF3-containing isoxazolidines involves the use of trifluoromethyl vinyl sulfide as the dipolarophile in a 1,3-dipolar cycloaddition with various nitrones. nih.govnih.gov The nitrones are often generated in situ from the corresponding hydroxylamines and an aldehyde (e.g., paraformaldehyde), making it a one-pot, multi-component process. acs.org

The reaction proceeds by the [3+2] cycloaddition of the nitrone across the carbon-carbon double bond of trifluoromethyl vinyl sulfide to yield the desired 5-[(trifluoromethyl)sulfanyl]isoxazolidine ring. nih.govacs.org

Illustrative Research Findings

Researchers have explored the scope of this reaction by varying the substituents on the nitrone. The reactions are often promoted by high pressure or the use of a Lewis acid catalyst to improve yields and control selectivity. nih.govacs.org

A study detailed the one-pot reaction between N-substituted hydroxylamines, paraformaldehyde, and trifluoromethyl vinyl sulfide in the presence of indium(III) triflate (In(OTf)3) as a catalyst. acs.org The findings are summarized in the table below.

| Entry | Hydroxylamine Substituent (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 2-Phenyl-5-[(trifluoromethyl)sulfanyl]isoxazolidine | 38 |

| 2 | 3-(Trifluoromethyl)phenyl | 2-[3-(Trifluoromethyl)phenyl]-5-[(trifluoromethyl)sulfanyl]isoxazolidine | 24 |

| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-5-[(trifluoromethyl)sulfanyl]isoxazolidine | 20 |

| 4 | Benzyl | 2-Benzyl-5-[(trifluoromethyl)sulfanyl]isoxazolidine | 30 |

| 5 | Ethyl | 2-Ethyl-5-[(trifluoromethyl)sulfanyl]isoxazolidine | 26 |

The data demonstrates that while this multi-component approach is viable for creating SCF3-substituted isoxazolidines, the yields can be modest. The key takeaway is the utility of an activated alkene, trifluoromethyl vinyl sulfide, as the source of the SCF3 group, rather than the chemically more inert this compound. nih.govacs.org

Mechanistic Investigations of Benzyl Trifluoromethyl Sulfide Formation

Radical Reaction Pathways

Radical intermediates, particularly the benzyl (B1604629) radical, are central to many synthetic routes for benzyl trifluoromethyl sulfide (B99878). The methods for generating these radicals are diverse, ranging from inner-sphere processes to photocatalytic single-electron transfer and direct hydrogen atom abstraction, each offering distinct advantages in terms of selectivity and substrate scope.

A significant advancement in the selective functionalization of benzylic C-H bonds is the development of the inner-sphere radical generation mechanism. researcher.lifenih.gov This strategy offers high regioselectivity for the benzylic position, even in complex molecules with multiple C-H bonds, by avoiding the use of external oxidants or hydrogen atom abstractors. researchgate.netresearchgate.net

The process is typically initiated by a metal-free organophotoredox catalyst. researchgate.net The mechanism involves the single-electron oxidation of the substrate's phenyl ring, leading to the formation of an aryl radical cation species. This intermediate then undergoes an intramolecular 1,2-hydrogen atom transfer (HAT) from the benzylic position. Subsequent deprotonation, often facilitated by a mild base, yields the key benzylic radical. nih.gov This benzylic radical is then trapped by a trifluoromethylthiolating agent to form the final benzyl trifluoromethyl sulfide product. nih.gov The precise and predictable regioselectivity of this method originates from this inner-sphere process, which intrinsically favors the generation of the benzylic radical over other potential radical intermediates. nih.gov

Visible-light photoredox catalysis has become a powerful tool for initiating organic transformations under mild conditions. rsc.org In the context of this compound synthesis, single-electron transfer (SET) is a common initiating step. rsc.orgchinesechemsoc.org In a typical photocatalytic cycle, a photocatalyst absorbs visible light to reach an excited state, which is a more potent oxidant or reductant than its ground state. rsc.orgresearchgate.net

This excited photocatalyst can then engage in a SET event. For instance, it can oxidize a trifluoromethylthiolating reagent or a substrate to generate a radical species. chinesechemsoc.org Alternatively, a reductive SET can occur. rsc.org For example, in a dual-oxidative system using CF3SO2Na as the source for both CF3 and SCF3 groups, the excited photocatalyst can initiate a SET with the sodium triflinate to produce a trifluoromethyl radical (CF3•). This radical adds to an alkene, generating a carbon-centered radical intermediate, which is then trapped in a subsequent copper-catalyzed trifluoromethylthiolation step. chinesechemsoc.org The process is contingent on continuous irradiation, as demonstrated by light/dark experiments where the reaction ceases when the light source is removed. chinesechemsoc.org

Hydrogen Atom Transfer (HAT) is a fundamental process for generating carbon-centered radicals directly from C-H bonds. researchgate.netresearchgate.netnih.gov In contrast to the inner-sphere mechanism, direct intermolecular HAT relies on a reagent that homolytically cleaves a C-H bond. nih.gov The thermodynamic driving force for this process is the Bond Dissociation Energy (BDE); a successful HAT occurs when the BDE of the H-X bond formed in the HAT reagent is greater than or equal to the BDE of the C-H bond being broken. mdpi.com

This strategy is effective for targeting the weakest C-H bonds in a molecule, which often includes benzylic and tertiary positions. nsf.gov For example, thiyl radicals, which can be generated from thiols, are excellent HAT reagents for abstracting hydrogen from weak C-H bonds like those at benzylic sites. mdpi.com In some copper-catalyzed systems, a key step involves an N-centered radical performing an intramolecular 1,5-HAT to generate a remote carbon-based radical, which then enters the catalytic cycle. nsf.gov This approach, often termed an outer-sphere process, relies on the inherent reactivity and BDE of the C-H bonds within the substrate. researchgate.net

Single-Electron Transfer (SET) Processes in Photocatalysis

Metal-Mediated Intermediates and Catalytic Cycles

Copper catalysis is a cornerstone in the synthesis of this compound, particularly through oxidative C-H activation pathways. cas.cnnih.gov These reactions proceed through catalytic cycles involving copper intermediates in various oxidation states, most notably Cu(II) and Cu(III), which are critical for the key bond-forming steps.

The first transition-metal-catalyzed direct trifluoromethylthiolation of benzylic C-H bonds was achieved using a copper catalyst with AgSCF3. cas.cnnih.gov A plausible mechanism for such reactions begins with a Cu(I) catalyst. researchgate.net In the presence of an oxidant, Cu(I) is oxidized to a Cu(II) species. researchgate.net A benzylic hydrogen is abstracted from the substrate, often by a radical generated from the oxidant (e.g., a tert-butoxy (B1229062) radical), to produce a benzyl radical. researchgate.net

This benzyl radical is then trapped by the Cu(II) complex to form a high-valent Cu(III) intermediate. nsf.govresearchgate.net The existence and reactivity of such arylcopper(III) species have been convincingly demonstrated. Studies using pre-formed organocopper complexes showed that arylcopper(III) compounds react efficiently with nucleophilic trifluoromethylthiolating reagents, whereas their arylcopper(II) counterparts are almost inert. rsc.orgrsc.org This highlights the central role of the Cu(III) intermediate as the species that directly participates in the C-S bond formation. The cycle is completed upon formation of the product and regeneration of the active copper catalyst. nsf.gov

The final steps in many copper-catalyzed cycles for forming this compound involve ligand exchange and reductive elimination from a high-valent copper center. cas.cnnsf.gov After the formation of the crucial Cu(III)-alkyl intermediate, a source of the trifluoromethylthio group, such as the [SCF3]− anion, displaces another ligand on the copper center in a ligand exchange step. cas.cn

Compound Reference Table

Cu(II) and Cu(III) Intermediates in Catalytic Cycles

Unimolecular Elimination Mechanisms (e.g., 1,6-Elimination)

Unimolecular elimination reactions, such as the E1 mechanism, are characterized by a two-step process involving the initial formation of a carbocation intermediate followed by the removal of a proton to form a double bond. numberanalytics.com In aromatic systems, a related pathway known as 1,6-elimination can occur. This mechanism is particularly relevant for benzyl derivatives and is often employed in the design of "caged" molecules, where a protecting group is removed to release an active species. biorxiv.org

The 1,6-elimination process in α-trifluoromethyl benzyl systems has been a subject of detailed investigation. biorxiv.orgnih.gov This type of reaction involves the cleavage of a benzylic group, which is significantly influenced by substituents on the benzyl moiety. The presence of a strongly electron-withdrawing trifluoromethyl group at the benzylic (α) position has been shown to accelerate 1,6-elimination reactions. nih.govresearchgate.net This acceleration is attributed to the stabilization of the transition state and the reaction products. biorxiv.org The Hammett constant for a CF₃ group (σ = 0.54) indicates a much stronger electron-withdrawing effect compared to fluorine (σ = 0.06), making the trifluoromethyl group a potent facilitator for elimination reactions. researchgate.net

In the context of designing fluorescent probes for hydrogen sulfide (H₂S), researchers have utilized an H₂S-triggered 1,6-elimination of an α-CF₃-benzyl caging group. sciencecast.orgnih.gov The reaction is initiated by the reduction of an azide (B81097) group to an amine, which then triggers the 1,6-elimination cascade to release a fluorophore and generate a para-azaquinone-methide intermediate. nih.gov This system serves as a powerful model for understanding how the α-CF₃-benzyl unit behaves in unimolecular elimination pathways, providing insights that are applicable to the formation and reactivity of related sulfur compounds.

Computational Mechanistic Elucidation

To gain deeper insight into the reaction dynamics, computational chemistry, particularly Density Functional Theory (DFT), has been employed. These theoretical studies provide a molecular-level understanding of reaction energetics, transition state structures, and the nature of reactive intermediates that are often difficult to observe experimentally. biorxiv.orgnih.gov

DFT calculations have proven invaluable for analyzing the thermodynamics of the 1,6-elimination process involving α-CF₃-benzyl systems. nih.gov Studies using the B3LYP functional with a 6-311++G(d,p) basis set and a polarizable continuum model (PCM) to simulate an aqueous environment have been conducted to determine the Gibbs free energies of reaction (ΔGrxn). biorxiv.org

| Reaction Step | Reactant | Product(s) | ΔGrxn (kcal/mol) |

|---|---|---|---|

| 1,6-Elimination | Aryl Amide (protio analog) | para-Azaquinone-methide + Resorufin (B1680543) Anion | ~ -20 |

| 1,6-Elimination | Aryl Amide (α-CF₃ analog) | para-Azaquinone-methide (CF₃) + Resorufin Anion | ~ -20 |

| Hydration | para-Azaquinone-methide | Benzyl Alcohol byproduct | -11.8 |

| Hydration | para-Azaquinone-methide (CF₃) | Benzyl Alcohol byproduct (CF₃) | -15.2 |

A critical aspect of mechanistic studies is the characterization of the transition state (TS) and the determination of the activation energy barrier (ΔGa). researchgate.net The synchronous transit-guided quasi-Newton method is often used to locate transition states, which are confirmed by vibrational frequency analysis showing a single imaginary frequency. researchgate.netbiorxiv.org

For the 1,6-elimination reaction, DFT calculations have shown a substantial difference in the activation free energies between the α-CF₃ substituted benzyl group and its protio analog. nih.gov The transition state involves the stretching of the ether C-O bond. nih.gov The strongly electron-withdrawing benzylic CF₃ group stabilizes the negatively charged transition state, resulting in a significantly lower activation barrier. nih.gov The calculated activation free energy (ΔGa) for the elimination from the α-CF₃ substituted intermediate was 2.7 kcal/mol, which is 1.7 kcal/mol lower than that for the non-substituted analog. nih.gov According to the Arrhenius equation, this difference corresponds to a 17-fold enhancement in the reaction rate, which is consistent with experimental observations of accelerated probe activation. nih.gov

| Reactant Intermediate | Transition State | Activation Free Energy (ΔGa) (kcal/mol) | Relative Rate Enhancement |

|---|---|---|---|

| Protio Analog (11) | TS-1 | 4.4 | 1x |

| α-CF₃ Analog (12) | TS-2 | 2.7 | ~17x |

The elucidation of reaction mechanisms relies heavily on the identification and analysis of transient reactive intermediates. In unimolecular eliminations, carbocations are the hallmark intermediates. numberanalytics.com The solvolysis of benzylic sulfonates bearing an α-CF₃ group has been studied, establishing the formation of a highly destabilized α-(trifluoromethyl)carbenium ion as the rate-limiting step. nih.gov The extreme deactivating power of the CF₃ group significantly retards the formation of such cationic intermediates. nih.gov

In the computational study of the 1,6-elimination of α-CF₃-benzyl caged fluorophores, the reaction proceeds via the formation of para-azaquinone-methide intermediates (compounds 13 and 14 in the original study). nih.gov These intermediates are formed after the departure of the resorufin anion. The calculations show that the subsequent hydration of these quinone-methides is a strongly exothermic and thus highly favorable process, leading to the formation of the final benzyl alcohol byproducts. nih.govbiorxiv.org The stabilization of these intermediates, along with the transition states leading to them, is a key factor in the rate enhancement observed with the benzylic trifluoromethyl group. nih.govbiorxiv.org

Synthetic Utility and Advanced Applications of Benzyl Trifluoromethyl Sulfides

Late-Stage Functionalization of Complex Molecular Scaffolds

The ability to modify complex molecules, such as pharmaceuticals and natural products, in the final steps of a synthetic sequence—a strategy known as late-stage functionalization—is of immense value for drug discovery. It allows for the rapid generation of analogs with potentially improved properties without the need for de novo synthesis. The direct trifluoromethylthiolation of benzylic C-H bonds is a powerful method for this purpose, directly yielding benzyl (B1604629) trifluoromethyl sulfide (B99878) substructures within intricate molecular frameworks. researchgate.net

A recently developed metal-free, organophotoredox-catalyzed reaction enables the highly site-selective trifluoromethylthiolation of benzylic C-H bonds across a wide variety of alkyl arenes and heteroarenes. researchgate.net This method is distinguished by its operational simplicity and predictable regioselectivity, which arises from an inner-sphere benzylic radical generation mechanism that avoids harsh external oxidants. The practicality of this protocol has been demonstrated through the successful late-stage modification of several drug molecules, showcasing its broad functional group compatibility. researchgate.net For instance, benzylic C-H bonds, which are often sites of metabolic vulnerability in drugs, can be selectively functionalized to potentially enhance metabolic stability.

Another approach describes a mild trifluoromethylation of benzylic C-H bonds that proceeds in an environmentally benign acetone/water solvent system, further highlighting the utility of this transformation for modifying highly functionalized drug molecules. researchgate.netnih.gov

Interactive Table 1: Examples of Late-Stage Benzylic C-H Trifluoromethylthiolation

| Complex Molecule | Product Yield | Citation |

| Pirfenidone derivative | 63% | researchgate.net |

| Ibuprofen methyl ester | 81% | researchgate.net |

| Gemfibrozil derivative | 55% | researchgate.net |

| D-phenylalanine derivative | 52% | researchgate.net |

Strategic Building Blocks in Organic Synthesis

Beyond direct functionalization, benzyl trifluoromethyl sulfide and its derivatives are pivotal starting materials and intermediates for creating other valuable chemical compounds.

Trifluoromethane sulfonyl chloride (CF3SO2Cl) is a highly valuable reagent in organic synthesis. A patented industrial process demonstrates the role of this compound as a key intermediate in its production. google.comgoogle.com The process involves the "oxidative chlorination" of this compound. google.com In this two-stage method, this compound is first synthesized and then converted to the final product by reacting it with chlorine in water. google.com

The reaction is typically performed at temperatures between 0°C and 30°C and under a chlorine pressure of 1 to 10 bar. google.com A significant advantage of this process is that the by-product, benzyl chloride, can be recovered and recycled for the synthesis of the initial starting material, benzyl thiocyanate (B1210189), making the process more economical and sustainable. google.comgoogle.com

Interactive Table 2: Reaction Parameters for CF3SO2Cl Synthesis

| Parameter | Value/Conditions | Citation |

| Starting Material | This compound | google.comgoogle.com |

| Reagents | Chlorine (Cl2), Water (H2O) | google.com |

| Temperature | 0°C to 30°C | google.com |

| Pressure | 1 to 10 bar (Chlorine) | google.com |

| By-product | Benzyl chloride | google.comgoogle.com |

Intermediates in the Synthesis of SCF3-Containing Heterocycles (e.g., Isoxazolidines)

While various SCF3-containing building blocks are used to synthesize heterocycles, derivatives of this compound play a direct role in certain synthetic routes. acs.org For example, (Z)-2-bromo-2-CF3-vinyl benzyl sulfide serves as a key precursor for the synthesis of trifluoromethylated thiophenes. This transformation proceeds via a Sonogashira cross-coupling reaction with terminal acetylenes, followed by an iodocyclization step to yield 4-CF3-3-iodo-2-substituted thiophenes.

The broader class of SCF3-containing heterocycles, such as isoxazolidines, are often synthesized via 1,3-dipolar cycloaddition reactions. acs.org These reactions frequently utilize trifluoromethyl vinyl sulfide, highlighting the importance of developing versatile building blocks that can efficiently introduce the trifluoromethylthio group into cyclic systems. acs.org The synthesis of such building blocks can be linked back to fundamental trifluoromethylthiolating agents and precursors.

The synthesis of β-trifluoromethyl and β-trifluoromethylthio substituted carbonyl compounds is of significant interest, as these motifs are found in biologically active molecules, including clinical drug candidates. nih.gov A copper-catalyzed ring-opening cross-coupling of cyclopropanols represents a novel and efficient method to access these valuable compounds. nih.govrhhz.net This reaction proceeds under mild conditions and tolerates a wide range of functional groups, forming Csp3-CF3 and Csp3-SCF3 bonds that are otherwise difficult to construct. nih.gov

The products of this reaction, β-SCF3 substituted ketones, are versatile intermediates that can be transformed into other important structures, such as indoles and amines. nih.gov The development of such methodologies relies on the availability of effective electrophilic trifluoromethylthiolating reagents. nih.gov this compound and its derivatives are foundational to the broader field of trifluoromethylthiolation chemistry, which seeks to create these and other advanced SCF3-transfer agents. researchgate.net

Tandem reactions that form multiple bonds and increase molecular complexity in a single step are highly desirable in modern organic synthesis. An elegant example is the trifluoromethylthiolation/lactonization of 2-alkynylbenzoates to produce biologically relevant 4-(trifluoromethylthio)isocoumarins. acs.orgnih.gov In this process, benzyl trifluoromethyl sulfoxide (B87167)—the oxidized form of this compound—plays a central role. acs.orgnih.govbohrium.com

When combined with trifluoromethanesulfonic anhydride (B1165640) (Tf2O), benzyl trifluoromethyl sulfoxide generates a highly electrophilic SCF3 species through an interrupted Pummerer reaction mechanism. acs.orgnih.gov This reactive intermediate is then trapped by the alkyne substrate, initiating a concerted process of trifluoromethylthiolation and lactonization to yield the isocoumarin (B1212949) product. acs.orgnih.gov This strategy showcases the utility of this compound derivatives as precursors to potent electrophilic SCF3 reagents for complex cyclization cascades. bohrium.com

The strategic placement of trifluoromethyl groups can have profound effects on reaction kinetics. Research into chemical probes for detecting biological analytes like hydrogen sulfide (H2S) has revealed that a benzylic trifluoromethyl group can act as a powerful accelerator for probe activation. nih.govnih.govbiorxiv.org

Scientists have designed a fluorescent probe, 4-azido-(α-CF3)-benzyl resorufin (B1680543), where a trifluoromethyl group is installed at the benzylic position of the caging group. nih.govbiorxiv.org Upon reaction with H2S, this probe undergoes a 1,6-elimination to release the fluorescent reporter. nih.gov The presence of the electron-withdrawing benzylic CF3 group was found to significantly lower the activation energy barrier for this elimination process. nih.govnih.gov This results in a much faster signal generation and improved detection sensitivity compared to the non-fluorinated analog, enabling near-real-time detection of H2S in living cells. nih.govbiorxiv.org While the probe itself is a trifluoromethylated benzyl ether, this discovery underscores the powerful electronic influence of the benzylic trifluoromethyl group. The chemistry of this compound is integral to the broader synthetic challenge of installing CF3 groups at the benzylic position, a transformation that enables the design of such advanced chemical tools. nih.gov

Applications in Trifluoromethylthiolation/Lactonization Sequences

Regioselectivity and Stereoselectivity in Synthetic Transformations

The trifluoromethylsulfanyl group (–SCF3) in benzyl trifluoromethyl sulfides significantly influences the electronic properties and steric environment of the molecule. This influence is pivotal in directing the outcomes of synthetic transformations, making the control of regioselectivity and stereoselectivity a critical aspect of their synthetic utility. Researchers have developed various strategies to achieve high levels of control in reactions that either form benzyl trifluoromethyl sulfides or use them as substrates, enabling the synthesis of complex and stereochemically defined molecules.

Regioselectivity

Controlling the position of functionalization is fundamental in synthesis. In the context of benzyl trifluoromethyl sulfides, regioselectivity is crucial both in their formation via C-H activation and in their subsequent reactions, such as cycloadditions.

C-H Trifluoromethylthiolation: A significant advancement in forming benzyl trifluoromethyl sulfides is the direct trifluoromethylthiolation of benzylic C-H bonds. An organophotoredox-catalyzed method demonstrates remarkable regioselectivity for the benzylic position over other C(sp³)-H bonds. This selectivity is attributed to an inner-sphere benzylic radical initiation mechanism. For instance, the reaction of toluene (B28343) with N-(trifluoromethylthio)phthalimide (Phth-SCF3) in the presence of a photocatalyst and a base resulted in a 98:2 regioselectivity ratio in favor of the benzylic product.

Table 1: Regioselectivity in Photoredox-Catalyzed Trifluoromethylthiolation of Benzylic C-H Bonds

| Substrate | Photocatalyst | Base | Solvent | Regioselectivity (Benzylic:Other) | Yield |

|---|---|---|---|---|---|

| Toluene | 4CzIPN | K₂CO₃ | CH₃CN | 98:2 | 81% |

| Toluene | 4CzIPN | None | CH₃CN | 88:12 | 32% |

Cycloaddition Reactions: Benzyl trifluoromethyl sulfides and their precursors, such as internal alkynyl trifluoromethyl sulfides, exhibit high regioselectivity in cycloaddition reactions. A rhodium(I)-catalyzed azide-alkyne cycloaddition (RhAAC) with internal alkynyl trifluoromethyl sulfides produces fully substituted 1,5-regioisomeric triazoles with excellent selectivity. wiley.com The high 1,5-regioselectivity is believed to be controlled by the strong coordination between the sulfur atom of the SCF3 group and the rhodium catalyst. wiley.com This method is effective for a range of substituted alkynyl trifluoromethyl sulfides and azides, including benzyl azide (B81097). wiley.com

Table 2: 1,5-Regioselectivity in Rh(I)-Catalyzed Cycloaddition of Alkynyl Trifluoromethyl Sulfides with Benzyl Azide wiley.com

| Alkynyl Trifluoromethyl Sulfide (R-C≡C-SCF₃) | Catalyst System | Solvent | Regioselectivity (1,5-isomer) | Yield |

|---|---|---|---|---|

| R = Phenyl | [Rh(cod)Cl]₂/dppf | CHCl₃ | >99:1 | 95% |

| R = p-Methoxyphenyl | [Rh(cod)Cl]₂/dppf | CHCl₃ | >99:1 | 96% |

| R = p-Chlorophenyl | [Rh(cod)Cl]₂/dppf | CHCl₃ | >99:1 | 94% |

Stereoselectivity

Achieving stereocontrol in reactions involving benzyl trifluoromethyl sulfides allows for the synthesis of chiral molecules, which is of paramount importance in medicinal chemistry and materials science. Both diastereoselective and enantioselective transformations have been successfully developed.

Diastereoselectivity: Three-component Friedel-Crafts-type reactions involving an arene, an alkene, and an electrophilic SCF3 source can produce alkyl trifluoromethyl sulfides with high stereochemical control. nih.gov When internal alkenes are used, the transformation proceeds with stereospecific formation of a single diastereomer, which is consistent with the reaction proceeding through a cationic thiiranium intermediate. nih.gov Similarly, 1,3-dipolar cycloaddition reactions between trifluoromethyl vinyl sulfide and various nitrones can yield isoxazolidines with a benzyl amide substituent, often with good diastereoselectivity in favor of the cis-isomer. acs.org

Enantioselectivity: The development of catalytic enantioselective reactions has opened pathways to chiral trifluoromethylthiolated compounds.

Asymmetric Oxidation: The sulfur atom in this compound is a prochiral center. Its oxidation can lead to chiral sulfoxides. The catalytic asymmetric oxidation of benzyl aryl sulfides using a titanium/hydrobenzoin system and a hydroperoxide oxidant has been shown to produce the corresponding sulfoxides with high enantioselectivity (84% to >98% ee). acs.org This approach provides an effective route to enantioenriched sulfinyl compounds. acs.org

Reactions at Adjacent Carbon Centers: The electron-withdrawing nature of the SCF3 group can activate adjacent positions for asymmetric transformations. In a notable example, benzyl trifluoromethyl sulfides containing a nitro group have been used as substrates in enantioselective vinylogous Mannich-type reactions with N-Boc imines. researchgate.net Catalyzed by chiral quaternary phosphonium (B103445) salts derived from amino acids, these reactions furnish chiral γ-nitro-α-(trifluoromethylthio)amines with high yields and excellent enantioselectivities. researchgate.net

Table 3: Enantioselective Vinylogous Mannich-Type Reaction of γ-Nitro this compound researchgate.net

| N-Boc Imine Substituent (Ar) | Catalyst | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Phenyl | L-Valine-derived phosphonium salt | 91% | >20:1 | 96% |

| 4-Bromophenyl | L-Valine-derived phosphonium salt | 95% | >20:1 | 97% |

| 2-Thienyl | L-Valine-derived phosphonium salt | 90% | >20:1 | 94% |

Furthermore, the principles of asymmetric trifluoromethylthiolation have been extended to other systems, such as the enantioselective trifluoromethylthiolating lactonization of alkenoic acids. researchgate.net These reactions, often catalyzed by chiral sulfides or selenides, proceed through a key trifluoromethylthiiranium ion intermediate, which is then attacked intramolecularly in a stereocontrolled manner. researchgate.netd-nb.info While not always starting with a this compound, these methods underscore the broader strategies for achieving stereoselectivity in the synthesis of molecules containing the trifluoromethylthio moiety. d-nb.info

Theoretical and Computational Studies of Benzyl Trifluoromethyl Sulfide Derivatives

Electronic Structure Characterization

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods enable a detailed analysis of how electrons are distributed within benzyl (B1604629) trifluoromethyl sulfide (B99878) derivatives and how this distribution influences their stability and reactivity.

Molecular Orbital Energies (HOMO-LUMO Gap)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies lower reactivity and higher stability. mdpi.commdpi.com

For instance, in a study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a derivative containing the trifluoromethylbenzyl moiety, the HOMO-LUMO gap was calculated to be a significant 5.54 eV. mdpi.com This large gap suggests low chemical reactivity. mdpi.com The HOMO energy of -7.38 eV indicates a high resistance to donating electrons, a consequence of the high electronegativity (χ = 4.61 eV) of the molecule. mdpi.com Generally, a hard molecule is characterized by a large HOMO-LUMO gap, while a soft molecule has a smaller gap. mdpi.com The electron-withdrawing nature of the trifluoromethyl group is known to stabilize the molecule, contributing to this large energy gap.

The relationship between the HOMO-LUMO gap and molecular properties is an active area of research. For example, studies on various organic molecules have shown that a smaller energy gap can be correlated with higher chemical reactivity and potential for intramolecular charge transfer. mdpi.combamu.ac.in

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Benzyl Trifluoromethyl Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -7.38 eV |

| LUMO Energy | -1.84 eV |

| HOMO-LUMO Gap (η) | 5.54 eV |

| Ionization Potential (IP) | 7.38 eV |

| Electron Affinity (EA) | 1.84 eV |

| Electronegativity (χ) | 4.61 eV |

Data sourced from a computational study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide using the B3LYP/6-311+G(d,p) method. mdpi.com

Charge Distribution Analysis (e.g., Mulliken Atomic Charges, Molecular Electrostatic Potential)

Understanding the distribution of electronic charge within a molecule is crucial for predicting its interaction with other molecules and its reactive sites. Mulliken atomic charge analysis is a computational method used to assign partial charges to individual atoms in a molecule. scielo.org.zaresearchgate.net These charges provide insight into the electrostatic nature of the molecule. For example, in related organofluorine compounds, the fluorine atoms of the trifluoromethyl group consistently exhibit negative Mulliken charges, reflecting their high electronegativity, while the adjacent carbon atom carries a significant positive charge.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. mdpi.com It maps regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. scielo.org.za In studies of molecules containing a benzyl group, the region around the aromatic ring often shows a complex potential, with electron-rich (negative) areas above and below the plane of the ring and electron-deficient (positive) areas around the hydrogen atoms. For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the MEP analysis revealed an electron-rich region around the carbonyl oxygen and an electron-deficient area near the amide nitrogen. mdpi.com

Hyperconjugative Interactions and Charge Delocalization (NBO Analysis)

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating interactions between filled and vacant orbitals within a molecule. acs.orgacs.org These interactions, known as hyperconjugative interactions, contribute to the stabilization of the molecule and can reveal details about charge delocalization. NBO analysis provides a picture of the "natural" Lewis structure of the molecule by considering electron density delocalization from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis NBOs.

Spectroscopic Property Predictions

Computational methods are widely used to predict spectroscopic properties, providing valuable assistance in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable computational approach for calculating NMR chemical shifts. scielo.org.zaprinceton.edu This method has been shown to provide results that are in good agreement with experimental data for a variety of molecules. scielo.org.zarsc.org The calculations are typically performed using DFT, for example, with the B3LYP functional. scielo.org.za

For derivatives containing the benzyl group, the calculated ¹H NMR chemical shifts for the aromatic protons typically appear in the range of 7-8 ppm, consistent with experimental observations. mdpi.com The methylene (B1212753) protons of the benzyl group are also predictable. mdpi.com In the ¹³C NMR spectrum, the carbon of the CF₃ group exhibits a characteristic quartet due to coupling with the three fluorine atoms. mdpi.com For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the calculated ¹³C NMR spectrum showed the trifluoromethyl carbons at 123.3 ppm with a large ¹J(C-F) coupling constant of 274.0 Hz. mdpi.com The accuracy of these predictions allows for confident assignment of experimental NMR spectra. scielo.org.za

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for a Benzyl Trifluoromethyl Derivative

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| ¹H NMR | ||

| Aromatic H (ortho) | 7.72 (s) | - |

| Aromatic H (para) | 7.78 (s) | - |

| CH₂NH | 4.56 (d) | - |

| NH | 6.02 (t) | - |

| ¹³C NMR | ||

| C=O | 173.6 | - |

| C-CF₃ | 131.9 (q) | - |

| CF₃ | 123.3 (q) | - |

| Aromatic C-H (ortho) | 127.8 | - |

Experimental data for N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com Calculated values are often compared with experimental data to validate the computational method. scielo.org.za The 's', 'd', 't', and 'q' denote singlet, doublet, triplet, and quartet, respectively.

Ultraviolet-Visible (UV-Vis) Spectral Simulations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. scielo.org.zafaccts.demdpi.com It calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities of the bands in the experimental spectrum. scielo.org.za

For benzyl derivatives, the UV-Vis spectrum typically shows absorptions corresponding to π→π* transitions within the benzene (B151609) ring. mdpi.com In a study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, two absorption bands were observed experimentally in acetonitrile (B52724) at 205.0 nm and 265.7 nm, which were assigned to π→π* and n→π* transitions, respectively. mdpi.com TD-DFT calculations can be used to confirm these assignments and to understand the nature of the electronic transitions involved. scielo.org.za For example, a calculated absorption at a specific wavelength can be attributed to a transition from the HOMO to the LUMO or other molecular orbitals. scielo.org.za The agreement between the calculated and experimental spectra provides confidence in the understanding of the electronic structure of the molecule. scielo.org.za

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Benzyl trifluoromethyl sulfide |

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide |

| 1-(Bromomethyl)-2-(trifluoromethyl)benzene |

| Trifluoromethane sulfonyl chloride |

| Benzyl thiocyanate (B1210189) |

| Sodium thiocyanate |

| Potassium thiocyanate |

| Benzyl bromide |

Intermolecular Interactions and Catalyst Design Principles: Binding Energies in Catalytic Systemsacs.org

Computational studies are crucial for understanding how molecules like this compound and its derivatives interact within a catalyst's active site. These studies allow for the calculation of binding energies, which quantify the affinity of a substrate for a catalyst and provide insight into the specific intermolecular forces at play. While direct computational studies on this compound itself are not extensively detailed in the provided results, the principles can be understood by examining related trifluoromethyl-containing compounds in catalytic environments.

A pertinent example involves the computational analysis of bis[(trifluoromethyl)sulfonyl]ethylated isocoumarins, which contain trifluoromethyl (CF3) groups, within the active site of human acetylcholinesterase (hAchE), an enzyme that acts as a biological catalyst. nih.gov Theoretical calculations identified two primary binding modes for the derivative within the enzyme, revealing different binding affinities for the catalytic active site (CAS) versus the peripheral anionic site (PAS). nih.gov

The stability of the molecule within the catalytic site is governed by a network of non-covalent interactions. The trifluoromethyl groups are particularly significant contributors to these interactions. Computational models show that the fluorine atoms of the CF3 groups form strong halogen-based interactions with key amino acid residues in the catalytic site, such as Gly448, His447, Gly121, and Gly122. nih.gov These interactions include O···F, N···F, and C–H···F contacts. nih.gov Furthermore, the sulfonyl group, structurally related to the sulfide in this compound, participates in hydrogen bonding and π–sulfur interactions. nih.gov

The binding energies calculated for these interactions underscore the stability of the complex. The stronger binding energy at the catalytic active site compared to the peripheral site suggests a higher affinity and functional interaction at the CAS. nih.gov

| Binding Site | Calculated Binding Energy (kcal/mol) | Key Interacting Groups |

| Catalytic Active Site (CAS) | -9.8 | Triflyl groups, Sulfonyl group |

| Peripheral Anionic Site (PAS) | -8.2 | Not specified |

Data derived from a computational study on a bis[(trifluoromethyl)sulfonyl]ethylated isocoumarin (B1212949) derivative interacting with hAchE. nih.gov This serves as an illustrative example of how trifluoromethyl groups can influence binding energies in a catalytic system.

These findings highlight the importance of the trifluoromethyl group in catalyst design. Its ability to engage in multiple, stable intermolecular interactions can be leveraged to design more effective and selective catalysts. The strong electron-withdrawing nature and the potential for specific halogen bonding of the trifluoromethyl group, and by extension the trifluoromethyl sulfide group, are key features for creating high-affinity binding to a catalyst's active site. nih.gov

Intermolecular Interactions and Catalyst Design Principles: Charge Transfer Dynamics in Photoredox Systemsacs.org

Photoredox catalysis utilizes light to initiate chemical reactions through single-electron transfer (SET) events, and the dynamics of charge transfer are fundamental to its mechanism. researchgate.netacs.org The electronic properties of substrates, such as this compound derivatives, play a critical role in modulating these charge transfer processes. The potent electron-withdrawing nature of the trifluoromethyl (CF3) group significantly influences the electronic structure of the molecule, which in turn affects its behavior in photoredox cycles. nih.govresearchgate.net

In a typical photoredox cycle, a photocatalyst absorbs light and is promoted to an excited state. In this state, it can act as either an oxidant or a reductant, initiating a charge transfer cascade with other molecules in the system. researchgate.net The efficiency of this process is highly dependent on the ability of the substrates to accept or donate electrons.

Studies on dual photoredox systems operating with red light provide insight into the role of trifluoromethyl groups. In research involving the detosylation of various benzyl anilines, a derivative containing a trifluoromethyl group was compared directly with one containing a methyl group. nih.govresearchgate.net The results revealed that the presence of the electron-withdrawing trifluoromethyl substituent was beneficial for the reaction, indicating its role in facilitating the key electron transfer steps within the catalytic cycle. nih.govresearchgate.net This enhancement can be attributed to the CF3 group lowering the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), making it a better electron acceptor.

The general mechanism of interfacial charge transfer in photoredox catalysis can proceed through either diffusive or direct transfer models, and understanding these pathways is key to designing sophisticated and complex chemical transformations. researchgate.net The introduction of a trifluoromethyl sulfide group onto a benzyl scaffold would similarly impact its redox properties, likely making it more susceptible to reductive transformations within a photoredox cycle.

| Substituent Group on Benzyl Aniline | Electronic Nature | Observed Effect in Photoredox Reaction |

| Trifluoromethyl (-CF3) | Strongly Electron-Withdrawing | Beneficial for the reaction |

| Methyl (-CH3) | Electron-Donating | Less effective compared to -CF3 |

This table summarizes the observed influence of substituents on a red light-driven detosylation reaction, highlighting the advantageous role of electron-withdrawing groups like trifluoromethyl in photoredox catalysis. nih.govresearchgate.net

The design of effective photoredox systems hinges on the careful selection of components—the photocatalyst, substrates, and any sacrificial agents—to ensure efficient charge transfer. Theoretical and computational studies help elucidate the complex interplay of factors like solvent effects, which can alter the dominant reaction mechanism between photoinduced electron transfer and triplet-triplet energy transfer pathways. nih.gov The inclusion of groups like trifluoromethyl sulfide in substrate design is a strategic approach to modulate the electronic landscape and optimize the desired charge transfer dynamics.

Advanced Analytical Methodologies for Benzyl Trifluoromethyl Sulfide Research

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular characterization, providing fundamental insights into the bonding, structure, and electronic properties of Benzyl (B1604629) trifluoromethyl sulfide (B99878).

Fourier-transform infrared (FT-IR) and FT-Raman spectroscopies are powerful tools for identifying the functional groups within a molecule by probing its vibrational modes. For Benzyl trifluoromethyl sulfide, the IR spectrum is expected to display characteristic absorption bands corresponding to its distinct structural components. While a publicly available, fully assigned spectrum for this compound is not available in the reviewed literature, expected peaks can be inferred from its structure and data from analogous compounds.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methylene (B1212753) (-CH₂-) group, expected just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations are expected in the 1450-1600 cm⁻¹ region. For instance, related benzyl derivatives show prominent peaks in this range. acs.org

C-F stretching: The trifluoromethyl (CF₃) group vibrations are strong and typically found in the 1100-1350 cm⁻¹ region. acs.org

C-S stretching: This vibration is generally weak and appears in the 600-800 cm⁻¹ range.

Raman spectroscopy provides complementary data, particularly for symmetric vibrations that may be weak in the IR spectrum.

UV-Visible spectroscopy provides information on electronic transitions within the molecule. The benzene (B151609) ring in the benzyl group is the primary chromophore. It is expected to exhibit absorption bands characteristic of aromatic systems, typically around 250-270 nm, arising from π → π* transitions.

High-resolution NMR spectroscopy is the definitive method for elucidating the precise connectivity and chemical environment of atoms in this compound.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms. Based on published data, the spectrum shows two main signals. google.com The aromatic protons on the phenyl ring appear as a multiplet around 7.3 ppm, while the benzylic methylene protons (-CH₂-) appear as a sharp singlet at approximately 4.1 ppm. google.com

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single sharp signal is observed at a chemical shift of approximately -41.3 ppm (referenced to CFCl₃), confirming the presence of a single chemical environment for the three fluorine atoms in the CF₃ group. google.com This value is consistent with other aryl trifluoromethyl sulfides, such as Phenyl trifluoromethyl sulfide (PhSCF₃), which has a reported ¹⁹F chemical shift of -42.7 ppm. umich.edu

¹³C NMR: While specific experimental data for this compound is not detailed in the reviewed literature, the expected chemical shifts can be predicted based on analogous structures. The spectrum would show distinct signals for the benzylic carbon, the quaternary carbon of the CF₃ group (which would appear as a quartet due to C-F coupling), and the various carbons of the aromatic ring. acs.org For example, in the related compound 2-Benzyl-5-[(trifluoromethyl)sulfanyl]isoxazolidine, the CF₃ carbon appears as a quartet with a large coupling constant (J ≈ 308 Hz). acs.org

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | ~7.3 | Multiplet (m) | Aromatic (C₆H₅) | google.com |

| ¹H | ~4.1 | Singlet (s) | Benzylic (CH₂) | google.com |

| ¹⁹F | -41.3 | Singlet (s) | Trifluoromethyl (CF₃) | google.com |

Infrared (FT-IR, FT-Raman) and UV-Visible Spectroscopy

Mass Spectrometry (e.g., HRMS (EI))

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) using techniques like Electron Ionization (EI) can determine the mass of the molecular ion with very high precision.

For this compound (C₈H₇F₃S), the exact mass can be calculated. scbt.comnih.gov This theoretical value is crucial for confirming the elemental composition from an experimental HRMS measurement.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇F₃S |

| Molecular Weight (Nominal) | 192 g/mol |

| Calculated Exact Mass [M]⁺• | 192.02206 u |

Under electron ionization, the molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely include the cleavage of the benzyl-sulfur bond to form the stable benzyl cation (C₇H₇⁺, m/z 91), which can rearrange to the highly stable tropylium (B1234903) ion. Another likely fragmentation is the loss of the trifluoromethyl radical (•CF₃) to give the C₇H₇S⁺ fragment.

X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional atomic arrangement of a compound in its solid state. This method provides precise bond lengths, bond angles, and conformational details.

However, this compound is reported as a liquid at room temperature, with a boiling point of 76-77 °C at 30 Torr. sigmaaldrich.com As X-ray diffraction analysis requires a crystalline solid, this technique is not directly applicable to the compound in its standard state. A crystal structure could potentially be obtained through low-temperature crystallization, but no such studies have been reported in the reviewed scientific literature. While the crystal structures of related compounds, such as certain sulfones and benzylthio-triazolyl-indole scaffolds, have been elucidated, providing insight into molecular packing and intermolecular interactions, no such data exists for this compound itself. rsc.orgmdpi.com

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. researchgate.net This makes it an invaluable tool for studying reaction mechanisms that involve radical intermediates.

Reactions involving trifluoromethyl sulfides can proceed through radical pathways. For example, the trifluoromethyl radical (•CF₃) is a known reactive intermediate in various trifluoromethylation reactions. acs.org EPR spectroscopy has been used to study the generation and behavior of such radicals. nih.gov Furthermore, sulfur-centered radicals, such as the trifluoromethylthiyl radical (CF₃S•) and the trifluoromethylsulfinyl radical (CF₃SO•), have been generated and characterized by spectroscopic methods, including matrix-isolation IR, which complements EPR studies. researchgate.net

While there are no specific EPR studies in the reviewed literature that directly probe radical intermediates formed from this compound, the technique would be essential for investigating potential homolytic cleavage of the C-S or S-CF₃ bonds under thermal or photochemical conditions. Such studies would typically involve spin trapping, where a short-lived radical intermediate is reacted with a "spin trap" to form a more stable radical adduct that can be readily detected and characterized by EPR. mdpi.com

Green Chemistry Approaches in Benzyl Trifluoromethyl Sulfide Synthesis

Development of Metal-Free and Catalyst-Free Protocols

Traditional methods for creating carbon-sulfur bonds often rely on transition-metal catalysts, which can be toxic, expensive, and difficult to remove from the final product. Consequently, there has been a significant push towards developing metal-free and even catalyst-free synthetic routes to benzyl (B1604629) trifluoromethyl sulfide (B99878) and related compounds.

One notable metal-free approach involves the use of trifluoromethyl sulfoxides as trifluoromethylthiolating reagents. nih.gov In this method, the sulfoxide (B87167) is activated with an acid anhydride (B1165640), such as triflic anhydride (Tf₂O), to form a highly electrophilic sulfonium (B1226848) salt. This intermediate then reacts with arenes through an interrupted Pummerer reaction to yield the desired trifluoromethylthiolated product. nih.gov This process avoids the use of metals and provides a mechanistically distinct alternative to current methods. nih.gov

Another strategy focuses on a one-pot, thiol-free synthesis of sulfides from benzyl bromides. rsc.org This method utilizes potassium thioacetate (B1230152) (PTA) to introduce the sulfur moiety, followed by reaction with an electrophile. rsc.org By avoiding the use of foul-smelling and toxic thiols, this protocol is more environmentally friendly. rsc.org Furthermore, the entire sequence is performed in a single reaction vessel, which reduces waste and simplifies the purification process. rsc.org This approach has been shown to be scalable, demonstrating its practical utility. rsc.org

Researchers have also developed catalyst-free methods for the synthesis of related organosulfur compounds. For instance, the reaction of phenolic esters with sulfur can produce symmetrical diaryl sulfides under solvent-free conditions at elevated temperatures. mdpi.com While not directly producing benzyl trifluoromethyl sulfide, this demonstrates the feasibility of forming C-S bonds without any catalyst.

A significant advancement in this area is the development of a metal-free, organophotoredox-catalyzed trifluoromethylthiolation of benzylic C-H bonds. This method utilizes an organic photosensitizer to selectively activate benzylic C-H bonds for trifluoromethylthiolation, avoiding the need for external oxidants or hydrogen atom abstractors. The reaction proceeds with high regioselectivity for benzyl groups and is applicable to a wide range of substrates, including complex drug molecules.

Solvent Minimization and Alternative Reaction Media

Solvent-Free and Neat Reaction Conditions

Performing reactions without a solvent, known as neat or solvent-free conditions, is an ideal scenario from a green chemistry perspective. This approach eliminates solvent-related waste and can often lead to faster reaction times and simpler product isolation.

One example of a solvent-free approach is the synthesis of symmetrical diaryl sulfides from phenolic esters and sulfur at 120 °C. mdpi.com This method completely avoids the use of organic solvents. While not a direct synthesis of this compound, it highlights the potential for solvent-free C-S bond formation.

Exploration of Green Solvents

When a solvent is necessary, the focus shifts to using "green solvents" that are less hazardous to human health and the environment. These include water, supercritical fluids, and ionic liquids.

For the one-pot synthesis of sulfides from benzyl bromides, methanol (B129727) was used as the solvent. rsc.org While methanol is a volatile organic compound, it is generally considered less harmful than many chlorinated or aromatic solvents. The reaction of benzyl bromide with potassium thioacetate proceeds efficiently in methanol, followed by the addition of potassium carbonate and an electrophile to yield the final product. rsc.org

In some patented processes for preparing this compound, polar aprotic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP), or pyridine (B92270) are used. google.comgoogle.com While effective, these solvents are coming under increasing scrutiny due to their toxicity. The development of protocols using greener alternatives is an important area of ongoing research.

Energy-Efficient Activation Methods

The energy required to drive a chemical reaction is another key consideration in green chemistry. Developing methods that operate at lower temperatures or utilize more efficient energy sources can significantly reduce the environmental footprint of a synthesis.

Photoredox Catalysis (Visible-Light-Driven)

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for the generation of reactive radical intermediates under mild conditions. mdpi.combeilstein-journals.orgacs.org This technique often uses inexpensive and energy-efficient light-emitting diodes (LEDs) as the light source. beilstein-journals.org

Several photoredox methods have been developed for the synthesis of trifluoromethyl sulfides. One approach involves the visible-light-driven synthesis of trifluoromethylthiol-substituted oxindoles from N-methyl-N-phenylmethacrylamides using N-trifluoromethylthiosaccharin as the SCF₃ radical precursor and an iridium-based photocatalyst. mdpi.com Another method describes the trifluoromethylthiolation of arenediazonium salts in the presence of [Ru(bpy)₃]Cl₂ under blue light irradiation. mdpi.com

A significant breakthrough is the metal-free, organophotoredox-catalyzed trifluoromethylthiolation of benzylic C-H bonds. This process uses an organic dye as the photocatalyst, completely avoiding the use of transition metals. The reaction is initiated by visible light and proceeds with high selectivity for the benzylic position. This method has been successfully applied to the late-stage functionalization of drug molecules, highlighting its practical utility.

The generation of trifluoromethyl radicals from reagents like CF₃SO₂Na can also be achieved using a 9,10-phenanthrenequinone photoredox catalyst under visible light, which then participate in cascade reactions. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis is another energy-efficient technique that can dramatically reduce reaction times and improve yields. anton-paar.com Microwaves directly heat the reaction mixture, leading to rapid and uniform heating that is often more efficient than conventional heating methods. anton-paar.comscispace.com

While specific examples of microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the general principles of this technology are well-established for a wide range of organic transformations, including hydrolysis and oxidation reactions. scispace.comrasayanjournal.co.in For instance, the hydrolysis of benzyl chloride to benzyl alcohol can be achieved in just 3 minutes using microwave irradiation, compared to 35 minutes with conventional heating. scispace.com The application of microwave technology to the synthesis of this compound could potentially offer significant advantages in terms of speed and energy efficiency.

Flow Chemistry for Process Intensification and Scalability

The adoption of green chemistry principles in the synthesis of specialized chemicals has led to significant innovations in process design. For the production of this compound, flow chemistry represents a paramount example of process intensification, offering enhanced efficiency, safety, and scalability compared to traditional batch methods. dokumen.pubmonash.edu Continuous flow processes provide superior control over reaction parameters, improved heat and mass transfer, and the ability to safely handle highly reactive intermediates. dokumen.pubresearchgate.net These advantages are particularly beneficial for trifluoromethylthiolation reactions, paving the way for more sustainable and industrially viable manufacturing. researchgate.netresearchgate.netchemrxiv.org

Research into the synthesis of this compound and its analogs has demonstrated the practical benefits of shifting from batch to continuous flow systems. One notable approach involves the metal-free, organophotoredox-catalyzed trifluoromethylthiolation of benzylic C-H bonds. This method allows for the direct and selective incorporation of the SCF₃ group into a wide array of alkyl arenes and heteroarenes under mild conditions. The transition of this photochemical reaction to a flow setup not only enhances its practicality but also its potential for large-scale production.

In a typical flow chemistry setup for this transformation, a solution containing the complex molecule, the trifluoromethylthiolating agent (such as Phth-SCF₃), a photocatalyst (like 4CzIPN), and a base (e.g., K₂CO₃) in an anhydrous solvent like acetonitrile (B52724) is passed through a reactor. This setup allows for precise control of irradiation time and temperature, leading to high yields and regioselectivity. The continuous nature of the process facilitates the production of significant quantities of the desired product by simply extending the operation time. acs.org

Another advanced flow strategy focuses on the generation of trifluoromethyl-heteroatom anions (including SCF₃⁻) on demand within a modular flow platform. researchgate.netresearchgate.netchemrxiv.org This sustainable approach utilizes readily available organic precursors and a fluoride (B91410) source, such as cesium fluoride, to generate the reactive anions, which are then immediately coupled with electrophiles. researchgate.netresearchgate.netchemrxiv.org This method circumvents the need for potentially problematic and unstable bespoke reagents. researchgate.netresearchgate.net The use of a packed-bed reactor within the flow system improves the interaction between the liquid phase and the solid fluoride salt, enhancing the efficiency of the fluorine exchange reactions. researchgate.net This contained and automated system offers greater safety and is designed for scalability, making it suitable for manufacturing processes. researchgate.netresearchgate.netchemrxiv.org

The scalability of such flow processes has been demonstrated, with some systems achieving productivities acceptable for medicinal chemistry applications and showing potential for industrial-scale manufacturing. researchgate.netacs.org For instance, continuous operations running for several hours have shown robust performance without technical issues like pumping blockages, validating the scalability of the developed methods. acs.org This level of process intensification, moving from laboratory-scale batch reactions to scalable continuous flow synthesis, marks a significant advancement in the green production of this compound and related compounds. monash.eduresearchgate.net

Research Findings in Flow Synthesis of Trifluoromethyl Sulfides

| Starting Material | Trifluoromethylthiolating Agent | Catalyst/Base | Solvent | Reactor/Conditions | Yield | Throughput/Scale | Reference |

| 2-Isopentylbenzo[b]thiophene | Phth-SCF₃ (1.3 equiv) | 4CzIPN / K₂CO₃ | MeCN | Flow photochemical reactor | 81% | Lab scale (1.0 mmol) | |

| Aryl (4-ethylphenyl)methanones | Phth-SCF₃ | 4CzIPN / K₂CO₃ | MeCN | Flow photochemical reactor | 51–73% | Lab scale | |

| General Amines (for N-fused heterocycles) | Trifluoroacetic anhydride (TFAA) | Triethylamine (TEA) | THF | 10 mL Hastelloy coil, 80 °C, 6 bar | ~60% | 1 g/h (8h operation) | acs.org |